molecular formula C8H8F3N3O4S2 B564945 氢氟噻嗪-13CD2 CAS No. 1189877-11-9

氢氟噻嗪-13CD2

货号 B564945
CAS 编号: 1189877-11-9
分子量: 334.289
InChI 键: DMDGGSIALPNSEE-QFNKQLDQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroflumethiazide is a thiazide diuretic . It is used to treat hypertension as well as edema due to congestive heart failure and liver cirrhosis .


Molecular Structure Analysis

The molecular formula of Hydroflumethiazide is C8H8F3N3O4S2 . The crystal structure of Hydroflumethiazide belongs to space group P21 with cell dimensions a = 7.637(1), b = 8.664(1), c = 9.747(1)Å, and β = 110.29(1)° . The thiadiazine ring takes an envelope conformation .


Chemical Reactions Analysis

Hydroflumethiazide can produce chemiluminescence in its reaction with Ce(IV) in an acidic medium containing rhodamine 6G as a sensitizer .

科学研究应用

  1. 分析方法开发:氢氟噻嗪一直是研究的主题,重点是开发用于检测和量化其各种形式的准确分析方法。例如,Pulgarín、Molina 和 Nieto(2007 年)的一项研究开发了一种使用化学发光反应测定药物制剂中氢氟噻嗪的自动方法,突出了其在确保药物质量和安全中的重要性 (Pulgarín, Molina, & Nieto, 2007).

  2. 药代动力学和药物-药物相互作用:对氢氟噻嗪的研究还包括对其药代动力学的研究,这对于了解其在体内的行为至关重要,尤其是在充血性心力衰竭患者中重复给药期间。Brørs(2009 年)的一项研究探索了这一领域,对其肾脏消除和积累提供了有价值的见解 (Brørs, 2009).

  3. 溶解度和溶出度提高:提高氢氟噻嗪等疏水性药物的溶解度和溶出度是研究的重要领域。Saleh 等人(2018 年)的一项研究调查了使用氢氟噻嗪作为模型化合物提高疏水性药物溶出度的方法 (Saleh, Mcgarry, Chaw, & Elkordy, 2018).

  4. 药物再定位和癌症治疗:已经探索了氢氟噻嗪在癌症治疗中药物再定位的潜力。Turanli 等人(2019 年)使用基因组规模的代谢模型,将氢氟噻嗪确定为前列腺癌治疗中再利用的候选药物 (Turanli 等人,2019).

  5. 分析化学中的化学发光检测:Ciborowski 等人(2004 年)等人的研究已经利用氢氟噻嗪开发了化学发光测定噻嗪类的方法,证明了其在分析化学中的应用 (Ciborowski, Icardo, Mateo, & Martínez Calatayud, 2004).

作用机制

Target of Action

Hydroflumethiazide-13CD2 primarily targets the sodium-chloride symporter (SLC12A3) located in the distal convoluted tubule of the nephron . This symporter is responsible for about 5% of total sodium reabsorption in the body .

Mode of Action

Hydroflumethiazide-13CD2, being a thiazide diuretic, inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule . This inhibition leads to an increase in the excretion of sodium, chloride, and water, thereby reducing fluid accumulation in the body .

Biochemical Pathways

The primary biochemical pathway affected by Hydroflumethiazide-13CD2 is the sodium reabsorption pathway in the nephron. By inhibiting the sodium-chloride symporter, Hydroflumethiazide-13CD2 disrupts the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. This diuretic effect helps to reduce fluid overload in conditions such as edema and hypertension .

Pharmacokinetics

Hydroflumethiazide-13CD2 is fairly rapidly absorbed from the gastrointestinal tract . It has a biphasic biological half-life with an estimated alpha-phase of about 2 hours and an estimated beta-phase of about 17 hours in normal subjects and 10 hours in patients with cardiac failure . The drug is largely eliminated unchanged in the urine .

Result of Action

The primary result of Hydroflumethiazide-13CD2’s action is a reduction in fluid accumulation in the body due to its diuretic effect. This makes it effective in the treatment of conditions such as hypertension and edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy .

Action Environment

The action of Hydroflumethiazide-13CD2 can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s effectiveness can be influenced by the patient’s overall health status, with different pharmacokinetic profiles observed in healthy subjects versus those with cardiac failure .

安全和危害

Hydroflumethiazide is contraindicated in patients with anuria . It should be used with caution in severe renal disease, as it may precipitate azotemia . It should also be used with caution in patients with severe liver disease, as minor alterations of fluid and electrolyte balance may precipitate hepatic coma .

属性

IUPAC Name

3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDGGSIALPNSEE-QFNKQLDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675923
Record name 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189877-11-9
Record name 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroflumethiazide-13CD2
Reactant of Route 2
Reactant of Route 2
Hydroflumethiazide-13CD2
Reactant of Route 3
Hydroflumethiazide-13CD2
Reactant of Route 4
Hydroflumethiazide-13CD2
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Hydroflumethiazide-13CD2
Reactant of Route 6
Reactant of Route 6
Hydroflumethiazide-13CD2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。